

# A Comparative Guide to Analytical Methods for Viloxazine Hydrochloride

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## Compound of Interest

Compound Name: Viloxazine Hydrochloride

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This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of **viloxazine hydrochloride** in active pharmaceutical ingredients (APIs) and pharmaceutical formulations. The methodologies presented are based on published research and are intended to assist in the selection of appropriate analytical techniques for quality control, stability studies, and research purposes. This document outlines detailed experimental protocols, presents quantitative performance data in tabular format, and includes visual workflows for method validation and the drug's mechanism of action.

**Viloxazine hydrochloride** is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).<sup>[1]</sup> Ensuring the quality, safety, and efficacy of **viloxazine hydrochloride** products necessitates robust and reliable analytical methods for its quantification and impurity profiling.

## Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry are the predominant techniques for the analysis of **viloxazine hydrochloride**. The following sections provide a detailed comparison of these methods based on their performance characteristics.

# High-Performance Liquid Chromatography (HPLC)

## Methods

Reverse-phase HPLC (RP-HPLC) is a widely used method for the determination of **viloxazine hydrochloride** due to its high specificity, sensitivity, and ability to perform stability-indicating assays.[2]

Table 1: Comparison of Validated RP-HPLC Methods for **Viloxazine Hydrochloride** Analysis

Parameter	Method 1[1]	Method 2[3][4]	Method 3[2][5]
Column	X-bridge phenyl (250x4.6 mm, 5 µm)	Azilent C18 (150 mm x 4.6 mm, 5 µm)	Agilent Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile and 0.1% Trifluoroacetic acid (60:40 v/v)	0.01N KH <sub>2</sub> PO <sub>4</sub> : Acetonitrile (70:30 v/v)	Potassium phosphate buffer (pH 2.35) and Acetonitrile (Gradient)
Flow Rate	1.0 mL/min	1.0 mL/min	0.8 mL/min
Detection Wavelength	221 nm	222 nm	210 nm
Linearity Range	Not Specified	25% to 150% of test concentration	0.03% to 0.75% of test concentration (0.8mg/mL)
Correlation Coefficient (R <sup>2</sup> )	> 0.999	0.999	0.9998
LOD	0.125 µg/mL	0.07 µg/mL	0.01 µg/g
LOQ	0.413 µg/mL	0.20 µg/mL	0.03 µg/g
Accuracy (% Recovery)	98.2 - 100.6%	Not Specified	90 - 110% for impurities
Precision (%RSD)	< 2%	Repeatability: 0.6%, Intermediate Precision: 0.4%	Not Specified

## UV-Vis Spectrophotometric Methods

UV-Vis spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the routine analysis of **viloxazine hydrochloride** in bulk and pharmaceutical dosage forms.[6][7]

Table 2: Comparison of Validated UV-Vis Spectrophotometric Methods for **Viloxazine Hydrochloride** Analysis[6][7]

Parameter	Method A (Zero-Order Derivative)	Method B (First-Order Derivative)
Wavelength Range	200–400 nm	200–400 nm
Solvent	Milli-Q water	Milli-Q water
Linearity Range	Not Specified	Not Specified
Correlation Coefficient (R <sup>2</sup> )	0.9989	0.9979
LOD	3 µg/mL	3 µg/mL
LOQ	9 µg/mL	9 µg/mL
Accuracy (% Mean Recovery)	99.65 - 101.31%	99.86 - 100.73%
Precision (%RSD)	Within acceptable limits as per guidelines	Within acceptable limits as per guidelines

## Experimental Protocols

### RP-HPLC Method for Viloxazine Hydrochloride Assay[1]

This method is suitable for the quantitative determination of **viloxazine hydrochloride** in bulk drug and pharmaceutical formulations.

#### 1. Materials and Reagents:

- **Viloxazine hydrochloride** reference standard
- Acetonitrile (HPLC grade)

- Trifluoroacetic acid (TFA)

- Water (HPLC grade)

## 2. Chromatographic Conditions:

- Instrument: HPLC system with a PDA detector.
- Column: X-bridge phenyl (250x4.6 mm, 5  $\mu$ m).
- Mobile Phase: A filtered and degassed mixture of acetonitrile and 0.1% trifluoroacetic acid in water (60:40 v/v).[8]
- Flow Rate: 1.0 mL/min.[1]
- Column Temperature: Ambient.
- Detection Wavelength: 221 nm.[1]
- Injection Volume: 10  $\mu$ L.

## 3. Standard Solution Preparation:

- Accurately weigh and dissolve an appropriate amount of **viloxazine hydrochloride** reference standard in the mobile phase to obtain a known concentration (e.g., 50  $\mu$ g/mL).[1]

## 4. Sample Solution Preparation:

- For bulk drug, prepare a solution in the mobile phase with a concentration similar to the standard solution.
- For tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a single dose of **viloxazine hydrochloride** and dissolve it in the mobile phase. Sonicate to ensure complete dissolution, dilute to a known volume, and filter through a 0.45  $\mu$ m membrane filter.

## 5. System Suitability:

- Inject the standard solution six times. The relative standard deviation (%RSD) of the peak areas should be less than 2.0%.

#### 6. Analysis:

- Inject the standard and sample solutions into the chromatograph and record the peak areas.
- Calculate the amount of **viloxazine hydrochloride** in the sample by comparing the peak area of the sample with that of the standard.

## UV-Vis Spectrophotometric Method[6][7]

This method provides a rapid and straightforward approach for the quantification of **viloxazine hydrochloride**.

#### 1. Materials and Reagents:

- **Viloxazine hydrochloride** reference standard
- Milli-Q water

#### 2. Instrumentation:

- UV-Vis Spectrophotometer with 1 cm quartz cuvettes.

#### 3. Preparation of Standard Stock Solution:

- Accurately weigh about 10 mg of **viloxazine hydrochloride** reference standard and dissolve it in 100 mL of Milli-Q water to get a concentration of 100 µg/mL.

#### 4. Procedure for Zero-Order Derivative (Method A):

- From the standard stock solution, prepare a series of dilutions in Milli-Q water to obtain concentrations in the desired linear range.
- Measure the absorbance of these solutions at the absorption maxima ( $\lambda_{\text{max}}$ ) against Milli-Q water as a blank.
- Plot a calibration curve of absorbance versus concentration.

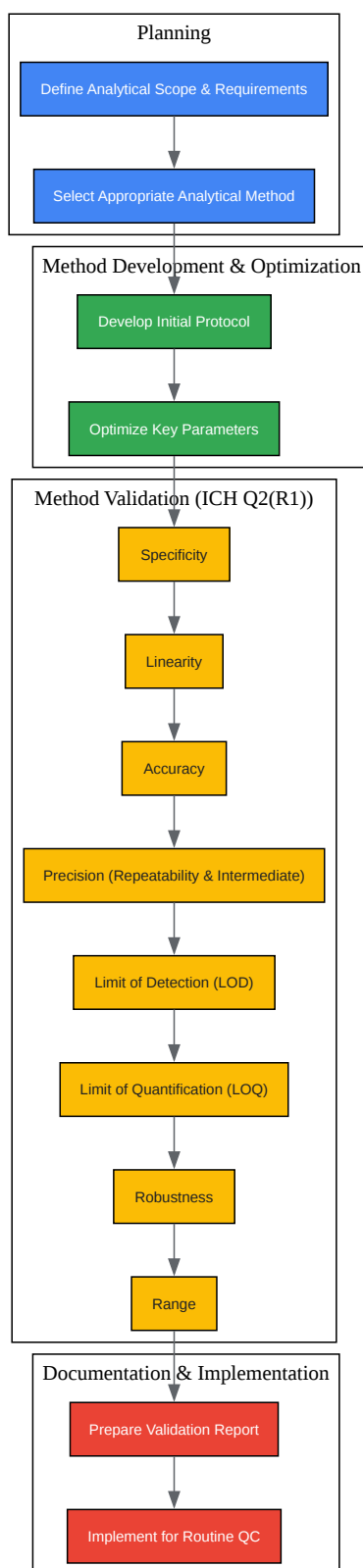
#### 5. Procedure for First-Order Derivative (Method B):

- Record the first-order derivative spectra of the prepared standard solutions.
- Measure the peak amplitude at the zero-crossing point.
- Plot a calibration curve of the derivative peak amplitude versus concentration.

#### 6. Sample Analysis:

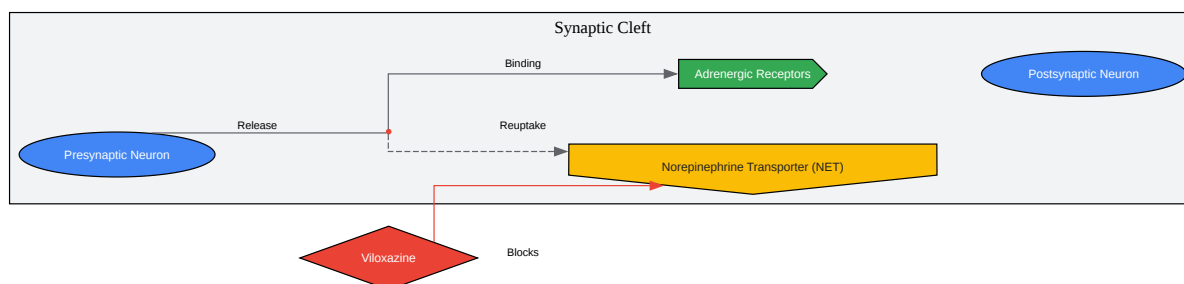
- Prepare a sample solution of appropriate concentration in Milli-Q water.
- Measure the absorbance or derivative peak amplitude of the sample solution.
- Determine the concentration of **viloxazine hydrochloride** from the respective calibration curve.

## Mandatory Visualizations



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Caption: Workflow for Analytical Method Validation.



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Caption: Mechanism of Action of Viloxazine.

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